Enhanced Oral Bioavailability via 5-Methoxy Substitution: A Comparative Analysis
In a head-to-head lead optimization study for CYP11B1 inhibitors, the incorporation of a 5-methoxypyridin-3-yl moiety (the core of CAS 1104455-50-6) into an isoxazole scaffold (compound 25) demonstrated a 25-fold increase in oral bioavailability (F) compared to its 5-methylpyridin-3-yl counterpart (compound 7) in rats, while maintaining equivalent in vitro potency [1].
| Evidence Dimension | Oral Bioavailability (F) in Rats |
|---|---|
| Target Compound Data | F = 50% (for lead compound 25 incorporating the 5-methoxypyridin-3-yl motif) |
| Comparator Or Baseline | Compound 7 (incorporating 5-methylpyridin-3-yl): F = 2% |
| Quantified Difference | 25-fold increase in oral bioavailability |
| Conditions | Rat in vivo pharmacokinetic study |
Why This Matters
This evidence demonstrates that the 5-methoxy substitution, a key feature of CAS 1104455-50-6, is a critical determinant for achieving high oral bioavailability in advanced leads, directly influencing the selection of this building block over methyl-substituted alternatives in drug discovery programs.
- [1] Emmerich, J., van Koppen, C. J., Burkhart, J. L., et al. Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease. Journal of Medicinal Chemistry, 2017, 60(12), 5086-5098. View Source
